molecular formula C7H6IN3 B12332172 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B12332172
M. Wt: 259.05 g/mol
InChI Key: KMYRLQDLFNLHFM-UHFFFAOYSA-N
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Description

Significance of Pyrrolo[2,3-b]pyridine Core in Academic Research

The 7-azaindole (B17877) scaffold is a privileged structure in medicinal chemistry and has demonstrated considerable importance across various scientific disciplines. pharmablock.com

In synthetic organic chemistry, the pyrrolo[2,3-b]pyridine nucleus is a valuable synthon. The presence of halogen atoms, such as iodine, on the scaffold is particularly useful. Iodo-substituted 7-azaindoles serve as key intermediates in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. mdpi.comnih.gov These reactions allow for the precise and efficient introduction of various aryl and amine groups, respectively.

For instance, research has demonstrated that a chemoselective Suzuki-Miyaura cross-coupling can be performed at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald-Hartwig amination at the C-4 position. mdpi.comnih.govnih.gov This strategic, step-wise functionalization highlights the synthetic utility of iodo-azaindoles in building complex molecular architectures that would be difficult to assemble otherwise. mdpi.comnih.gov The reactivity of the C-I bond is often favored over C-Cl or C-Br bonds in palladium-catalyzed reactions, allowing for selective transformations. nih.gov

The 7-azaindole core is a frequent flyer in medicinal chemistry, forming the backbone of numerous compounds with therapeutic potential. Its structural similarity to endogenous molecules like purines makes it an excellent candidate for interacting with biological targets, particularly protein kinases. pharmablock.comnih.gov The ability to readily functionalize the scaffold allows medicinal chemists to fine-tune the pharmacological properties of drug candidates, optimizing for potency, selectivity, and pharmacokinetic profiles. Several approved drugs and clinical candidates are built upon this heterocyclic system. pharmablock.com

The concept of bioisosterism, where one functional group or moiety is replaced by another with similar physical or chemical properties to create a new molecule with similar biological activity, is a cornerstone of drug design. nih.gov The pyrrolo[2,3-b]pyridine (7-azaindole) core is a classic bioisostere of indole (B1671886) and purine (B94841) systems. pharmablock.comnih.govnih.gov

The replacement of a benzene (B151609) ring in an indole with a pyridine (B92270) ring to form an azaindole can introduce a nitrogen atom that may act as a hydrogen bond acceptor, potentially enhancing binding affinity to a biological target. nih.gov This substitution can also favorably modulate physicochemical properties such as solubility and metabolic stability. pharmablock.comnih.gov Similarly, the 7-azaindole scaffold is structurally related to pyrrolopyrimidines, which are also prominent in kinase inhibitor design. nih.govnih.gov This bioisosteric relationship allows for "scaffold hopping," a strategy where chemists explore related core structures to discover novel intellectual property and improved drug candidates. nih.gov

Overview of General Biological Activities Associated with Pyrrolopyridines

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been investigated for a wide array of biological activities, with a predominant focus on their role as enzyme inhibitors for disease treatment.

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes; their aberrant activity is a hallmark of many diseases, including cancer. eurekaselect.com The 7-azaindole scaffold, mimicking the adenine (B156593) core of ATP (the natural substrate for kinases), is an ideal starting point for designing potent kinase inhibitors. pharmablock.com Numerous studies have reported the development of pyrrolo[2,3-b]pyridine derivatives as inhibitors of various kinases.

These inhibitors have shown efficacy against a range of kinase targets, demonstrating the versatility of the scaffold. The specific substitutions around the core ring system determine the kinase selectivity and potency of the compound.

Table 1: Pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors

Target KinaseReported Activity (IC₅₀)Reference
Bruton's Tyrosine Kinase (BTK)6.0 nM nih.gov
Fibroblast Growth Factor Receptor (FGFR)7 nM (FGFR1), 9 nM (FGFR2) rsc.org
Colony-Stimulating Factor 1 Receptor (CSF1R)Potent inhibition, lead to Pexidartinib mdpi.comnih.gov

Anticancer Potential

The success of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors directly translates to their significant potential as anticancer agents. nih.gov By inhibiting kinases that drive tumor growth, proliferation, and survival, these compounds can exert potent antiproliferative effects.

Research has shown that pyrrolo[2,3-b]pyridine analogues exhibit cytotoxic activity against a variety of human cancer cell lines. For example, a series of novel analogues demonstrated growth inhibition in lung (A549), cervical (HeLa), and breast (MDA-MB-231) cancer cell lines, with IC₅₀ values in the micromolar to nanomolar range. nih.gov In some cases, the mechanism of action has been linked to the ability of these compounds to intercalate with DNA, thereby blocking replication and leading to cell death. nih.gov The development of these compounds represents a promising avenue for targeted cancer therapy.

Table 2: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives

Cancer Cell LineCompound TypeReported Activity (IC₅₀)Reference
A549 (Lung)Pyrrolo[2,3-b]pyridine analogues0.12 µM - 9.84 µM nih.gov
HeLa (Cervical)Pyrrolo[2,3-b]pyridine analogues0.12 µM - 9.84 µM nih.gov
MDA-MB-231 (Breast)Pyrrolo[2,3-b]pyridine analogues0.12 µM - 9.84 µM nih.gov

Immunomodulatory Properties

The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of novel immunomodulators, particularly those targeting Janus kinases (JAKs). nih.gov JAKs are a family of enzymes that play a pivotal role in signaling pathways that modulate immune and inflammatory responses. nih.govnih.gov Dysregulation of these pathways is implicated in various immune-mediated conditions, including rheumatoid arthritis and transplant rejection. nih.govjst.go.jp

Researchers have synthesized and evaluated series of 1H-pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit JAKs, with a particular focus on JAK3. nih.govjst.go.jp JAK3 is primarily expressed in hematopoietic cells and is crucial for T-cell development and function, making it an attractive target for inducing immunosuppression. jst.go.jp

One study detailed the development of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and selective JAK3 inhibitors. jst.go.jpresearchgate.net Through strategic chemical modifications, such as introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the pyrrolopyridine ring, researchers significantly enhanced JAK3 inhibitory activity. nih.govjst.go.jp For instance, the compound designated as 14c in one study was identified as a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on interleukin-2 (B1167480) (IL-2) stimulated T-cell proliferation. jst.go.jpresearchgate.net Another optimized compound, 31 , also showed a powerful immunomodulating effect in cellular assays and prolonged graft survival in a rat cardiac transplant model, highlighting its potential for treating immune diseases. nih.gov

The mechanism often involves the 7-azaindole core acting as an anchor, forming crucial hydrogen bonds within the kinase's ATP-binding site. acs.org This targeted inhibition of JAK/STAT signaling effectively suppresses the proliferation of immune cells, positioning these compounds as promising candidates for treating organ transplant rejection and other autoimmune disorders. nih.govjst.go.jp

Table 1: Immunomodulatory Activity of Selected Pyrrolopyridine Derivatives
CompoundTargetKey FindingsReference
1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (14c)JAK3Identified as a potent and moderately selective JAK3 inhibitor; showed immunomodulating effect on IL-2-stimulated T-cell proliferation. nih.govjst.go.jp
1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (31)JAK3Exhibited potent JAK3 inhibitory activity and a strong immunomodulating effect on T-cell proliferation. Prolonged graft survival in a rat cardiac transplant model. nih.gov
3-aminothiazole-7-azaindole derivativesFyn, GSK-3βDemonstrated neuromodulatory and immunomodulatory properties, including the ability to polarize microglia towards a neuroprotective phenotype. acs.org

Other Pharmacological Relevance (e.g., Anti-inflammatory, Anticonvulsant)

Beyond immunomodulation, the pyrrolopyridine scaffold has demonstrated significant potential in other therapeutic areas, including anti-inflammatory and anticonvulsant applications.

Anti-inflammatory Activity: The anti-inflammatory effects of 7-azaindole derivatives are often linked to their ability to inhibit key signaling molecules involved in the inflammatory cascade. nih.gov For example, certain derivatives have been identified as inhibitors of the Orai calcium channel, which is crucial for the activation of immune cells. nih.govnih.gov Inhibition of this channel can suppress the production of pro-inflammatory cytokines like IL-2. nih.gov One 7-azaindole derivative showed efficacy in a preclinical model of allergic asthma by reducing the infiltration of eosinophils in the lungs. nih.govnih.gov

Furthermore, pyrrole-based compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are well-known targets for anti-inflammatory drugs. jocpr.com Some novel pyrrole (B145914) derivatives have shown anti-inflammatory activity comparable to standard drugs like diclofenac (B195802) sodium in research studies. jocpr.com

Anticonvulsant Activity: The structural motif of pyrrolopyridine is also explored in the context of neurological disorders. While direct studies on 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine are scarce, related heterocyclic systems show promise. For instance, hybrid molecules based on a pyrrolidine-2,5-dione scaffold have been developed as potent anticonvulsants. nih.gov These compounds have shown a broad spectrum of activity in preclinical models of epilepsy, suggesting that the pyrrole core is a valuable pharmacophore for designing new antiepileptic drugs. nih.gov The mechanism for some of these compounds is believed to involve modulation of neuronal voltage-sensitive sodium and calcium channels. nih.gov Benzoazepines, which share structural similarities, are also noted for their anticonvulsant properties. nih.gov

Table 2: Other Pharmacological Activities of Pyrrolopyridine and Related Scaffolds
Compound ClassPharmacological ActivityMechanism/Target (if known)Reference
7-Azaindole derivativesAnti-inflammatoryInhibition of Orai calcium channel, leading to reduced IL-2 production and immune cell infiltration. nih.govnih.gov
Pyrrole derivativesAnti-inflammatoryInhibition of COX-1 and COX-2 enzymes. jocpr.com
Pyrrolidine-2,5-dione hybridsAnticonvulsantModulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Rationale for Investigating this compound

The primary interest in this compound lies in its utility as a versatile synthetic intermediate. nih.gov In medicinal chemistry, the construction of complex, biologically active molecules often requires a strategic, step-wise approach. Halogenated heterocycles, particularly iodo-derivatives, are highly valued precursors for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. nih.govuni-rostock.de

The iodine atom at the C-2 position of the pyrrolopyridine ring is a key functional handle. It provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. nih.gov These reactions are fundamental tools for drug discovery, allowing chemists to introduce a wide variety of substituents and build molecular diversity.

For example, in the synthesis of specific kinase inhibitors, a 2-iodo-pyrrolopyridine intermediate can be selectively coupled with an arylboronic acid (Suzuki reaction) to install a desired aryl group at the C-2 position. nih.gov Subsequently, another functional group on the pyridine ring, such as a chlorine at C-4, can be targeted for a C-N coupling reaction (Buchwald-Hartwig amination) to add an amine side chain. nih.gov This step-wise functionalization allows for the precise construction of complex target molecules that would be difficult to synthesize otherwise.

Therefore, the investigation of this compound is driven by its strategic importance in synthetic organic chemistry. It serves as a foundational building block, enabling the efficient and controlled synthesis of novel pyrrolopyridine derivatives that can be screened for a wide range of pharmacological activities, including the immunomodulatory and anti-inflammatory properties discussed previously. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C7H6IN3/c8-5-3-4-1-2-6(9)11-7(4)10-5/h1-3H,(H3,9,10,11)

InChI Key

KMYRLQDLFNLHFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=C(N2)I)N

Origin of Product

United States

Synthetic Methodologies for 2 Iodo 1h Pyrrolo 2,3 B Pyridin 6 Amine and Derivatives

Strategies for Pyrrolo[2,3-b]pyridine Core Formation

The assembly of the fundamental 7-azaindole (B17877) scaffold is the initial critical phase in the synthesis of the target compound. Various strategies have been developed, which can be broadly categorized into the cyclization of pre-functionalized pyridine (B92270) precursors and two-component reaction approaches.

Cyclization Reactions from Suitable Precursors

The formation of the pyrrole (B145914) ring onto a pre-existing pyridine ring is a common and versatile strategy. These methods often parallel classical indole (B1671886) syntheses but are adapted for the electron-deficient nature of pyridine starting materials. nsf.govnih.gov

Fischer and Madelung Type Syntheses: Modified versions of the Fischer and Madelung indole syntheses have been successfully applied to the preparation of 7-azaindoles. The Fischer synthesis typically involves the reaction of a substituted 2-hydrazinopyridine (B147025) with an aldehyde or ketone under acidic conditions. The Madelung synthesis and its variations utilize the intramolecular cyclization of N-acyl- or N-aryl-2-aminopicoline derivatives, often requiring strong bases and high temperatures. researchgate.net For instance, 2-substituted 7-azaindoles have been synthesized from the corresponding amides via a Madelung-type cyclization. researchgate.net

Cyclization of 2-Amino-3-alkynylpyridines: A highly effective modern approach involves the Sonogashira cross-coupling of a 2-amino-3-halopyridine with a terminal alkyne. rsc.org The resulting 2-amino-3-alkynylpyridine intermediate can then undergo cyclization to form the pyrrolo[2,3-b]pyridine core. This cyclization can be promoted by various reagents and conditions, including strong bases like potassium tert-butoxide, often in the presence of a catalyst such as 18-crown-6 (B118740) to enhance efficiency. organic-chemistry.org Alternatively, acidic conditions using a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) can also effect the cyclization. rsc.org

Table 1: Cyclization of 2-Amino-3-alkynylpyridines
PrecursorCyclization ConditionsProductYieldReference
2-Amino-3-(alkynyl)pyridinesPotassium tert-butoxide, 18-crown-6, Toluene, 65 °C2-Substituted 7-azaindolesExcellent organic-chemistry.org
3-Alkynyl-2-aminopyridinesTFA, TFAA, MeCN, 100 °C2,5-Disubstituted 7-azaindoles91% rsc.org

Two-Component Reaction Approaches (e.g., Cyclocondensation)

One-pot, multi-component reactions offer an efficient alternative for constructing the 7-azaindole skeleton. These methods combine simple starting materials that react in a cascade or domino fashion to build the heterocyclic core in a single operation.

A notable example is the alkali-amide controlled reaction between a 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde. nsf.govrsc.org This one-pot method can selectively produce either 7-azaindoles or their reduced 7-azaindoline counterparts, depending on the alkali metal counterion of the amide base used. nsf.govrsc.org For instance, using potassium hexamethyldisilazide (KHMDS) typically furnishes the 7-azaindole, while lithium hexamethyldisilazide (LHMDS) favors the formation of the 7-azaindoline. nsf.gov This approach allows for the introduction of a substituent at the C-2 position, derived from the starting aldehyde. nsf.govrsc.org

Table 2: Two-Component Synthesis of 2-Aryl-7-azaindoles
Reactant 1Reactant 2Key Reagent/ConditionsProductYieldReference
2-Fluoro-3-picolineBenzaldehydeKN(SiMe3)2, LiN(SiMe3)2, iPr2O, 110 °C2-Phenyl-1H-pyrrolo[2,3-b]pyridine86% nsf.gov

Introduction of the Iodine Substituent at C-2

Once the 7-azaindole core is formed, the next step is the regioselective introduction of the iodine atom at the C-2 position. The pyrrole moiety of the 7-azaindole is electron-rich and susceptible to electrophilic substitution, but controlling the position of substitution is a key challenge.

Regioselective Iodination Methods (e.g., using Iodine or Iodinating Agents)

Several methods have been established for the iodination of the 7-azaindole ring system, with varying degrees of regioselectivity.

Direct Electrophilic Iodination: 7-Azaindole can be directly iodinated using molecular iodine (I₂) in the presence of a base or an oxidizing agent. For example, treating 5-bromo-2-aminopyridine with potassium iodate, iodine, and sulfuric acid introduces an iodine atom at the C-3 position of the pyridine ring, demonstrating a method for halogenation prior to pyrrole ring formation. rsc.org For the pre-formed 7-azaindole core, electrophilic substitution typically occurs at the C-3 position. rsc.org However, C-2 iodination can be achieved under specific conditions or with appropriate directing groups.

Deprotometalation-Iodolysis: A highly regioselective method for introducing iodine at the C-2 position involves a deprotometalation-iodolysis sequence. This process uses a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the C-2 position of the N-protected 7-azaindole. nih.govnih.gov The resulting C-2 lithiated or zincated intermediate is then quenched with an electrophilic iodine source, like molecular iodine (I₂), to afford the 2-iodo derivative. nih.govnih.gov This method provides excellent control over the position of iodination.

Table 3: Methods for C-2 Iodination of 7-Azaindole Derivatives
SubstrateReagentsProductYieldReference
1-Aryl-7-azaindole1. TMPZnCl·LiCl, THF; 2. I21-Aryl-2-iodo-7-azaindole40-75% nih.gov
SEM-protected 4-chloro-7-azaindole (B22810)1. LDA; 2. I2SEM-protected 4-chloro-2-iodo-7-azaindole6% (isolated) nih.gov

Challenges and Optimization in C-2 Iodination

The iodination of 7-azaindoles is not without its challenges, which necessitate careful optimization of reaction conditions.

Regioselectivity: The primary challenge is controlling the site of iodination. The C-3 position of the 7-azaindole nucleus is electronically favored for electrophilic attack, meaning direct iodination often yields the 3-iodo isomer. rsc.orgacs.org Achieving C-2 selectivity often requires the use of N-protecting groups and directed metalation strategies. nih.govnih.gov

Over-iodination: The use of excess iodinating agent can lead to the formation of di-iodinated products. For instance, reacting 7-azaindole with an excess of iodine monochloride (ICl) can produce 2,3-diiodo-7-azaindole. researchgate.net Careful control of stoichiometry is therefore essential to obtain the desired mono-iodinated compound.

Reaction Efficiency: The efficiency of C-2 iodination via deprotometalation can be low, as seen in the iodination of a SEM-protected 4-chloro-7-azaindole using LDA, which resulted in only a 6% isolated yield. nih.gov The choice of base, solvent, temperature, and N-protecting group can all have a significant impact on the conversion and yield, requiring substantial optimization. For example, using n-butyllithium might offer better results than LDA in some cases, although this requires empirical validation. nih.gov

Incorporation of the Amine Substituent at C-6

The final key structural feature of the target molecule is the amine group at the C-6 position of the pyridine ring. This substituent can be introduced either before the construction of the pyrrole ring or as a late-stage functionalization of the 7-azaindole core.

A common and effective strategy is to begin the synthesis with a pyridine derivative that already contains the desired C-6 substituent, or a functional group that can be readily converted to an amine. For example, a synthetic route could commence with a 2-amino-6-nitropyridine or a 2,6-diaminopyridine (B39239) derivative. Following the formation of the pyrrolo[2,3-b]pyridine core using methods described in section 2.1, a nitro group at the C-6 position can be reduced to the target amine. A reported synthesis of related 7-azaindole derivatives involved the reduction of a nitro group on the core structure to an amine using standard reduction conditions. nih.gov This two-step sequence of substitution followed by reduction is a reliable method for installing the C-6 amine.

Alternatively, late-stage functionalization via nucleophilic aromatic substitution (SNAr) on a 6-halo-7-azaindole intermediate could be envisioned, although this can be challenging due to the electron-rich nature of the fused pyrrole ring. The sequence of reactions—core formation, iodination, and amination—must be carefully chosen, as the electronic properties of the substituents can influence the feasibility of subsequent steps. For instance, it was found that attempting a Buchwald-Hartwig amination on a 2-iodo-7-azaindole derivative was unsuccessful, leading instead to reduction at the C-2 position. nih.gov This highlights the importance of installing the amino group (or its precursor) prior to the C-2 iodination step. nih.gov

Amination Strategies (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This method is particularly useful for coupling amines with aryl halides under relatively mild conditions, overcoming the limitations of older methods which often require harsh conditions and have limited functional group tolerance. wikipedia.org

In the context of 7-azaindole derivatives, this reaction is frequently employed to introduce amine functionalities. For instance, research has shown the successful amination of 2-bromopyridines with various volatile primary and secondary amines using a palladium(II) acetate (B1210297) catalyst with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) as the ligand and sodium tert-butoxide as the base. researchgate.net This approach yields aminopyridines that are otherwise difficult to synthesize. researchgate.net Similarly, the coupling of (+/-)-trans-1,2-diaminocyclohexane with 2-bromo-6-methyl pyridine has been achieved using a [Pd₂(dba)₃] catalyst and (±)-BINAP as the ligand, demonstrating the utility of bidentate phosphine (B1218219) ligands in these transformations. chemspider.com Such ligands are believed to accelerate the reaction by preventing the formation of inactive palladium dimers. wikipedia.org

While direct amination at the C6 position of 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is less commonly documented in favor of building the scaffold with the amine already present, the principles are transferable. The selection of the catalyst system, including the palladium precursor and the phosphine ligand (e.g., RuPhos, XPhos), is critical for achieving high yields. nih.gov The reaction conditions, such as solvent, base, and temperature, must be carefully optimized for each specific substrate pairing. tcichemicals.comnih.gov

Table 1: Representative Buchwald-Hartwig Amination Conditions

Aryl Halide Substrate Amine Catalyst System Base Solvent Temp. Yield
2-Bromopyridines Volatile Amines Pd(OAc)₂ / dppp NaOBu-t Toluene 80 °C 55-98% researchgate.net
2-Bromo-6-methyl pyridine trans-1,2-Diaminocyclohexane [Pd₂(dba)₃] / (±)-BINAP NaOBu-t Toluene 80 °C 60% chemspider.com
4-Iodo-1H-1-tritylpyrazole Piperidine Pd(dba)₂ / tBuDavePhos K₂CO₃ Xylene 160 °C High nih.gov

Challenges in Amine Introduction

Introducing amine groups onto the 7-azaindole core is not without its difficulties. A primary challenge is regioselectivity, especially on a scaffold with multiple reactive sites. For example, when attempting a Buchwald-Hartwig amination on a 2-iodo-4-chloro-7-azaindole derivative, studies have shown that the oxidative addition of palladium occurs preferentially at the C-2 iodo-substituted position rather than the C-4 chloro-substituted position. nih.gov This reactivity difference necessitates a strategic approach, often involving the introduction of the amine at the C-4 position before iodination at C-2. nih.gov

Another significant challenge is the potential for side reactions. In some cases, attempted amination at one position can lead to undesired reduction at another. For instance, efforts to aminate a 2-iodo-7-azaindole derivative led to the competitive reduction of the C-2 iodo group, yielding the corresponding de-iodinated product. nih.gov Furthermore, the presence of acidic N-H protons, such as the one on the pyrrole ring of the 7-azaindole, can complicate reactions. nih.gov These protons can interfere with the basic conditions required for many coupling reactions, potentially leading to the formation of unreactive palladium-azole complexes and inhibiting the catalyst. nih.gov Proper protection of the pyrrole nitrogen, for example with a trimethylsilylethoxymethyl (SEM) group, is often essential to ensure the success of subsequent amination steps. nih.gov

Sequential Functionalization and Cross-Coupling Strategies

The this compound scaffold is an ideal platform for sequential functionalization using various palladium-catalyzed cross-coupling reactions. The differential reactivity of the C-2 iodide allows for selective modifications, building molecular complexity in a controlled manner.

Chemoselective Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling, which forms C-C bonds between organoboron compounds and organic halides, is a versatile tool for modifying the 7-azaindole core. tcichemicals.comyonedalabs.comlibretexts.org Its mild reaction conditions and tolerance for a wide range of functional groups make it highly valuable. tcichemicals.com

Chemoselectivity is a key advantage when working with di- or poly-halogenated 7-azaindoles. The greater reactivity of C-I bonds compared to C-Br or C-Cl bonds allows for selective coupling at the C-2 position of iodo-substituted azaindoles. yonedalabs.com For instance, a 2-iodo-4-chloropyrrolopyridine can selectively undergo a Suzuki-Miyaura reaction at the C-2 position with an arylboronic acid, leaving the C-4 chloro group intact for subsequent transformations like amination. nih.gov This stepwise approach is fundamental to building complex substituted 7-azaindoles. nih.govbeilstein-journals.org The choice of catalyst, ligand, base (commonly carbonates or phosphates), and solvent system is crucial for optimizing these reactions. nih.govyonedalabs.com

Table 2: Example of a Chemoselective Suzuki-Miyaura Reaction

Substrate Boronic Acid Catalyst Base Solvent Product
2-Iodo-4-chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine Arylboronic acid PdCl₂(dppf) K₂CO₃ Dioxane/H₂O 2-Aryl-4-chloro-1-(SEM)-1H-pyrrolo[2,3-b]pyridine nih.gov

Stille Coupling Reactions

The Stille reaction, which couples an organohalide with an organotin compound, offers another method for C-C bond formation on the 7-azaindole nucleus. Although concerns about the toxicity of organotin reagents exist, the reaction is effective and has been applied to the synthesis of pyrrolo[2,3-d]pyrimidine analogs, which are structurally related to 7-azaindoles. researchgate.net The reaction typically uses a palladium catalyst, such as PdCl₂(PPh₃)₂, and is performed in a solvent like tetrahydrofuran. researchgate.net This methodology can be used to introduce various groups, including vinyl substituents, by reacting a halogenated azaindole with a suitable organostannane. researchgate.net

Heck Reactions

The Heck reaction creates a C-C bond between an unsaturated halide and an alkene in the presence of a base and a palladium catalyst. This reaction has been used to functionalize related heterocyclic systems like pyrrolo[2,3-b]quinoxalines, demonstrating its potential applicability to the 7-azaindole scaffold. researchgate.net For example, N-alkyl-3-chloroquinoxaline-2-amines react with chalcones (α,β-unsaturated ketones) using a Pd(OAc)₂ catalyst and a strong base like KOtBu to yield complex annulated products. researchgate.net This highlights the power of the Heck reaction in building fused ring systems.

Sonogashira Coupling Reactions

The Sonogashira coupling is a highly reliable method for forming C-C bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org It is particularly useful for introducing alkynyl moieties onto the 7-azaindole core, which can serve as handles for further synthetic transformations.

For example, the coupling of an iodo-substituted heterocycle with trimethylsilylacetylene (B32187) is a common strategy. libretexts.org The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne and can be easily removed post-coupling to yield the terminal alkyne, which can then participate in further reactions. wikipedia.orglibretexts.org The Sonogashira reaction's reliability has made it a go-to method in the synthesis of complex natural products and pharmaceutical intermediates. libretexts.org

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Electrophile Nucleophile Key Reagents Bond Formed
Suzuki-Miyaura Ar-I, Ar-Br, Ar-Cl, Ar-OTf R-B(OH)₂ Pd catalyst, Base C-C yonedalabs.com
Stille Ar-X R-Sn(Alkyl)₃ Pd catalyst C-C researchgate.net
Heck Ar-X Alkene Pd catalyst, Base C-C researchgate.net
Sonogashira Ar-I, Ar-Br Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base C-C (alkynyl) wikipedia.org

Palladium-Catalyzed Reaction Development and Catalyst Systems

Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis and functionalization of the 7-azaindole core. eurekaselect.com Various methods, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, have been adapted to build the complex architecture of these molecules. nih.gov

The choice of catalyst system, including the palladium source and the ligand, is crucial for the success of these transformations. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate is a key step. mdpi.comnih.govcristin.no Subsequently, a Buchwald-Hartwig amination is often employed to introduce an amine substituent at the C-4 position. mdpi.comnih.govcristin.no

Initial attempts at palladium-catalyzed amination at C-4 of a 2-iodo derivative using ligands like RuPhos were unsuccessful, leading instead to reduction at the C-2 position. nih.gov This indicated that the oxidative addition of palladium occurred preferentially at the C-2 iodo-substituted position. nih.gov This challenge necessitated a revised strategy where the amination step preceded the iodination.

Different palladium catalysts and ligands have been explored to optimize these coupling reactions. For example, Pd(OAc)₂ in combination with phosphine ligands such as RuPhos and XPhos has been utilized for aminations. nih.gov For Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ have been employed. nih.gov The development of a two-step route starting from chloroamino-N-heterocycles involved an optimized Suzuki–Miyaura coupling with (2-ethoxyvinyl)borolane using a SPhos/Pd(OAc)₂ catalyst system. nih.gov

The Larock indole synthesis, a palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne, has also been extended to the synthesis of 2,3-disubstituted pyrrolo[2,3-b]pyridines using Pd(OAc)₂ with LiCl and KOAc. researchgate.net Furthermore, Sonogashira couplings, often utilizing a Pd(PPh₃)₄/CuI catalytic system, are instrumental in creating C-C bonds with terminal alkynes, which can then undergo cyclization to form the pyrrole ring of the azaindole. nih.govorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Reactions in 7-Azaindole Synthesis

Reaction Type Substrate Catalyst System Conditions Product Yield Reference
Buchwald-Hartwig Amination 4-Chloro-2-phenyl-1-SEM-7-azaindole Pd(OAc)₂, RuPhos, NaOtBu Toluene, 100 °C, 1 h 4-Amino-2-phenyl-1-SEM-7-azaindole 74% nih.gov
Buchwald-Hartwig Amination 4-Chloro-2-(4-methoxyphenyl)-1-SEM-7-azaindole Pd(OAc)₂, RuPhos, NaOtBu Toluene, 100 °C, 1 h 4-Amino-2-(4-methoxyphenyl)-1-SEM-7-azaindole 76% nih.gov
Suzuki-Miyaura Coupling 4-Chloro-2-iodo-1-SEM-7-azaindole Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 80 °C, 9 h 4-Chloro-2-(4-(hydroxymethyl)phenyl)-1-SEM-7-azaindole - nih.gov
Sonogashira Coupling 2-Amino-3-iodopyridine (B10696) Pd(PPh₃)₂, CuI Toluene 2-Amino-3-(alkynyl)pyridine High organic-chemistry.org
Heteroannulation 2-Amino-3-iodopyridine derivatives Pd(OAc)₂, LiCl, KOAc DMF 2,3-Disubstituted pyrrolo[2,3-b]pyridines Good to Excellent researchgate.net

Protecting Group Strategies and Deprotection Considerations

The use of protecting groups, particularly for the pyrrole nitrogen, is often essential to achieve the desired transformations and prevent unwanted side reactions during the synthesis of 7-azaindole derivatives. nih.govmdpi.comnih.gov

The electron-rich nature of the pyrrole ring makes it susceptible to oxidation and other side reactions, necessitating the use of protecting groups. nih.gov The choice of protecting group can also influence the reactivity and regioselectivity of subsequent reactions. nih.gov

The trimethylsilylethoxymethyl (SEM) group is a commonly used protecting group for the pyrrole nitrogen in 7-azaindole synthesis. mdpi.comnih.govcristin.no It has been shown to be crucial for the success of transformations like the Buchwald-Hartwig amination. mdpi.comnih.gov The SEM group can also serve a dual role as both a protecting and an activating group, facilitating nucleophilic aromatic substitution on the 7-azaindole ring system under mild conditions. researchgate.net

The tert-butyloxycarbonyl (Boc) group is another widely used protecting group for pyrroles. nih.gov While N-Boc protected pyrroles are common, other N-alkoxycarbonyl groups have been less explored. nih.gov The synthesis of N-alkoxycarbonyl pyrroles can be achieved in a single step from O-substituted carbamates and 2,5-dimethoxytetrahydrofuran. nih.gov The choice between a sulfonyl-based protecting group and an alkoxycarbonyl-based one like Boc can lead to different regiochemical outcomes in reactions such as acylation. nih.gov

While protecting groups are indispensable, their removal can present significant challenges. The deprotection of the SEM group, in particular, has been found to be problematic in the synthesis of 7-azaindole derivatives. mdpi.comnih.govcristin.no

The primary issue with SEM deprotection under acidic conditions is the release of formaldehyde (B43269). mdpi.comnih.gov This liberated formaldehyde can participate in subsequent electrophilic aromatic substitution reactions with the electron-rich azaindole ring, leading to the formation of various side products. mdpi.com One of the most notable side products is a tricyclic eight-membered 7-azaindole. mdpi.comnih.govcristin.no

Attempts to optimize the deprotection conditions, for example by performing the acidic step at room temperature, have resulted in the desired product but often in low yields and accompanied by multiple other products that are difficult to isolate. mdpi.com The use of alternative reagents like boron trifluoride etherate (BF₃-OEt₂) for deprotection has been reported to result in even more complex reaction mixtures. mdpi.com These challenges highlight a significant inefficiency in synthetic routes that rely on SEM protection. mdpi.comnih.gov

Table 2: Challenges in SEM Deprotection

Substrate Deprotection Conditions Observation Side Products Reference
SEM-protected 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine derivatives Acidic conditions Release of formaldehyde Tricyclic eight-membered 7-azaindole and other unidentified products mdpi.comnih.govcristin.no
SEM-protected 2-aryl-4-amino-7-azaindole Acidic step at 22 °C (rt) 45% yield of desired product Multiple unisolated products mdpi.com
SEM-protected 7-azaindole derivatives BF₃-OEt₂ Complex reaction mixtures Not specified mdpi.com

Development of Novel Synthetic Approaches

To overcome the challenges associated with multi-step syntheses and problematic deprotection steps, the development of novel synthetic approaches, such as one-pot procedures and strategies to address specific inefficiencies, is an active area of research.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. Several one-pot methods for the synthesis of azaindole derivatives have been reported.

One such approach for the synthesis of 1,2-disubstituted 4-, 5-, 6-, and 7-azaindoles involves an N-arylation and Sonogashira coupling reaction followed by an in situ cyclization. nih.gov This methodology uses readily available amino-halopyridines as starting materials and demonstrates a wide scope with compatibility for both electron-donating and electron-withdrawing groups. nih.gov

Another example is the development of a one-pot, three-component condensation reaction for the synthesis of pyrido[2,3-d]pyrimidines, a related heterocyclic system. scirp.orgkarazin.ua While not directly for this compound, these methodologies showcase the potential for developing similar streamlined approaches for the target compound. These procedures often involve a sequence of reactions such as Knoevenagel condensation, Michael addition, and intramolecular cyclization occurring in a single reaction vessel. scirp.org

A significant part of developing novel synthetic routes involves directly addressing the known challenges and inefficiencies of existing methods. As discussed, the difficulties with SEM deprotection represent a major bottleneck in certain synthetic pathways for 7-azaindole derivatives. mdpi.comnih.govcristin.no

To circumvent these issues, synthetic strategies are often redesigned. For instance, the order of key cross-coupling steps can be altered. When a Buchwald-Hartwig amination at C-4 was hindered by the presence of an iodo group at C-2, the synthetic route was modified to introduce the amino group before the iodination step. nih.gov

Another strategy to improve efficiency is the development of protecting-group-free syntheses. An efficient two-step route to a broad range of aza- and diazaindoles was established starting from chloroamino-N-heterocycles, which avoids the need for protecting groups altogether. nih.gov This method involves an optimized Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization. nih.gov Similarly, an efficient synthesis of 2-substituted 7-azaindole derivatives was achieved through a palladium-catalyzed coupling and C-N cyclization that also avoids protecting groups. organic-chemistry.org

The exploration of alternative catalyst systems is also a key area of research to improve efficiency and reduce costs. For example, iron-catalyzed cyclization reactions have been developed as a low-cost and less toxic alternative to palladium for the synthesis of 7-azaindoles. nih.gov These approaches aim to create more practical, scalable, and environmentally friendly synthetic routes.

Chemical Reactivity and Derivatization of 2 Iodo 1h Pyrrolo 2,3 B Pyridin 6 Amine

Reactivity Governed by the Iodine Substituent

The carbon-iodine bond at the 2-position of the pyrrolo[2,3-b]pyridine ring is a key site for synthetic modification. The reactivity at this position is primarily exploited through nucleophilic substitution and transition-metal catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNA) of the iodine atom in 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is generally challenging. The pyrrolo[2,3-b]pyridine ring system, while containing an electron-deficient pyridine (B92270) ring, is not as activated towards nucleophilic attack as some other heterocyclic systems. Furthermore, the presence of the electron-donating amino group at the 6-position further deactivates the ring system towards nucleophilic substitution.

For a successful SNA reaction to occur, harsh reaction conditions, such as high temperatures and the use of strong nucleophiles, are typically required. The mechanism of such reactions would proceed through an addition-elimination pathway, involving the formation of a Meisenheimer-like intermediate. However, due to the aforementioned deactivating effects, this pathway is energetically unfavorable for this compound under standard conditions.

Further Functionalization via Transition-Metal Catalysis

The iodine substituent at the 2-position serves as an excellent handle for a variety of transition-metal catalyzed cross-coupling reactions. These reactions provide a powerful and versatile platform for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of 2-substituted 6-amino-7-azaindole derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the iodo-azaindole with a boronic acid or ester. This methodology allows for the introduction of various aryl and heteroaryl groups at the 2-position. For instance, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position has been demonstrated on a related 2-iodo-4-chloropyrrolopyridine intermediate, highlighting the reactivity of the C-I bond in this system. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, along with a base to facilitate the catalytic cycle.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another important transformation for functionalizing the 2-position. This reaction, catalyzed by a combination of palladium and copper complexes, allows for the introduction of alkynyl moieties. These alkynyl-substituted azaindoles can then serve as versatile intermediates for further transformations. The synthesis of 2-substituted 7-azaindole (B17877) derivatives has been achieved through a Sonogashira coupling of 2-amino-3-iodopyridine (B10696) with various alkynes, followed by cyclization, demonstrating the utility of this reaction in building the azaindole core and its derivatives. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. While direct amination at the 2-position of a 2-iodo-4-chloropyrrolopyridine derivative proved unsuccessful and led to reduction, the Buchwald-Hartwig amination has been successfully employed at other positions of the azaindole ring system. researchgate.net The success of this reaction is highly dependent on the choice of ligand, base, and reaction conditions.

The following table summarizes representative conditions for these transition-metal catalyzed reactions on iodo-azaindole systems.

ReactionCoupling PartnerTypical Catalyst SystemBaseSolvent
Suzuki-Miyaura CouplingAryl/Heteroaryl Boronic AcidPd(PPh₃)₄ or Pd(OAc)₂/Phosphine LigandK₂CO₃, Cs₂CO₃, or K₃PO₄Dioxane, Toluene, or DMF
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N or DiisopropylamineTHF or DMF
Buchwald-Hartwig AminationAminePd(OAc)₂ or Pd₂(dba)₃ / Phosphine Ligand (e.g., XPhos, RuPhos)NaOtBu, K₂CO₃, or Cs₂CO₃Toluene or Dioxane

Reactivity of the Amine Substituent

The 6-amino group on the pyridine ring is a nucleophilic center and can readily participate in various derivatization reactions, allowing for the introduction of diverse functional groups and the synthesis of more complex molecular architectures.

Derivatization Reactions (e.g., Alkylation, Acylation)

The primary amino group at the 6-position can be functionalized through standard alkylation and acylation reactions.

Alkylation: The amino group can be alkylated using alkyl halides or other electrophilic alkylating agents. The reaction typically proceeds in the presence of a base to deprotonate the amine, increasing its nucleophilicity. Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono- or di-alkylation can be achieved.

Acylation: Acylation of the 6-amino group can be accomplished using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction leads to the formation of the corresponding amides, which can alter the electronic properties and biological activity of the molecule. Bioisosteric replacement of an indole (B1671886) with a 6-azaindole (B1212597) moiety in certain carboxamides has been explored to improve aqueous solubility. nih.gov

Mannich Reactions for Complex Derivative Synthesis

Electrophilic Aromatic Substitution Patterns

The pyrrolo[2,3-b]pyridine ring system is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the combined electronic effects of the fused rings and the existing substituents. The pyrrole (B145914) ring is generally more electron-rich and thus more reactive towards electrophiles than the pyridine ring.

For 7-azaindoles, electrophilic substitution typically occurs at the C3 position of the pyrrole ring, which has the highest electron density. The presence of the electron-donating amino group at the C6 position is expected to further activate the ring system towards electrophilic attack. However, it will also influence the regioselectivity. While the C3 position remains a likely site of substitution, the activating effect of the amino group could also direct electrophiles to the C5 or C7 positions of the pyridine ring. The iodine atom at the C2 position will exert a deactivating inductive effect but can also direct incoming electrophiles to the ortho and para positions, although its directing effect is generally weaker than that of the amino group.

Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring.

Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, although these reactions can be challenging on electron-deficient pyridine rings.

Vilsmeier-Haack Reaction: A mild method for the formylation of electron-rich aromatic rings. The Vilsmeier-Haack formylation of 3-amino-4-methylpyridines has been shown to produce 3-formyl-6-azaindoles. chemrxiv.org

The precise regiochemical outcome of electrophilic aromatic substitution on this compound would likely be a mixture of products, and the preferred site of substitution would depend on the specific electrophile and reaction conditions employed.

Redox Chemistry of the Pyrrolopyridine System

The redox chemistry of the this compound system, while not extensively detailed in the literature for this specific molecule, can be inferred from the known reactivity of the broader 7-azaindole class. The pyrrolopyridine scaffold possesses sites susceptible to both oxidation and reduction.

Oxidation: The pyridine nitrogen in the 7-azaindole ring is a primary site for oxidation, leading to the formation of N-oxides. This transformation is a common strategy to modulate the electronic properties of the pyridine ring and can facilitate further functionalization. For instance, N-oxidation of the 7-azaindole core can activate the adjacent C6 position for arylation. While specific studies on this compound are not prevalent, it is reasonable to expect that it would undergo N-oxidation under controlled conditions using reagents like meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide would be a key intermediate for further synthetic manipulations.

Reduction: The iodo group at the C2 position is susceptible to reduction. In some palladium-catalyzed reactions, unintended reduction of the C-I bond to a C-H bond has been observed as a side reaction. This suggests that catalytic hydrogenation or other reductive methods could be employed for the selective removal of the iodine atom, yielding 2-unsubstituted 1H-pyrrolo[2,3-b]pyridin-6-amine. Such a hydrodeiodination reaction would be valuable for accessing derivatives that are not directly accessible through other synthetic routes. The pyrrolopyridine ring system itself is generally stable to mild reducing agents, but under more forcing conditions, reduction of the pyridine ring could potentially occur.

Strategies for Scaffold Modification and Diversification

The this compound scaffold is a versatile platform for the synthesis of a diverse range of derivatives, primarily through palladium-catalyzed cross-coupling reactions that leverage the reactive C-I bond. These methods allow for the introduction of a wide array of substituents at the 2-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Palladium-Catalyzed Cross-Coupling Reactions:

The iodo group at the C2 position makes the compound an excellent substrate for numerous palladium-catalyzed cross-coupling reactions. These reactions are foundational for building molecular complexity and are widely used to synthesize libraries of compounds for biological screening.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-position of the pyrrolopyridine core and various aryl or vinyl boronic acids or esters. This is a highly efficient method for introducing aromatic and heteroaromatic rings, which are common motifs in pharmacologically active molecules. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base.

Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between the 2-position and a terminal alkyne. This introduces an alkynyl moiety, which can serve as a versatile handle for further transformations or as a key structural element in its own right. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Heck Reaction: The Heck reaction allows for the vinylation of the 2-position by coupling with an alkene. This reaction is valuable for introducing unsaturated side chains, which can be further functionalized.

Buchwald-Hartwig Amination: This powerful C-N cross-coupling reaction enables the introduction of a wide range of primary and secondary amines at the 2-position. This is a key strategy for synthesizing derivatives with diverse amine functionalities, which can significantly impact the biological activity and physicochemical properties of the molecule.

Other Functionalization Strategies:

Beyond palladium-catalyzed reactions, other transformations can be employed to diversify the this compound scaffold.

Metal-Halogen Exchange: The iodo group can undergo metal-halogen exchange with organolithium or Grignard reagents to generate a nucleophilic species at the 2-position. This organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

Electrophilic Substitution: The pyrrole ring of the 7-azaindole system is electron-rich and can undergo electrophilic substitution reactions, typically at the 3-position. While the presence of the iodo group at C2 might influence the regioselectivity, reactions such as iodination with N-iodosuccinimide (NIS) have been shown to occur at the C3 position of the 7-azaindole core.

Modification of the Amino Group: The 6-amino group provides another site for diversification. It can be acylated, alkylated, or used as a handle for the introduction of other functional groups through various chemical transformations.

The following table summarizes the key strategies for the modification and diversification of the this compound scaffold.

Reaction TypeReagents and ConditionsIntroduced Moiety
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura CouplingAryl/vinyl boronic acids or esters, Pd catalyst, baseAryl, heteroaryl, vinyl groups
Sonogashira CouplingTerminal alkynes, Pd catalyst, Cu(I) co-catalyst, baseAlkynyl groups
Heck ReactionAlkenes, Pd catalyst, baseVinyl groups
Buchwald-Hartwig AminationPrimary or secondary amines, Pd catalyst, baseAmino groups
Other Functionalization Strategies
Metal-Halogen ExchangeOrganolithium or Grignard reagents, followed by electrophilesVarious functional groups
Electrophilic Substitution (at C3)Electrophiles (e.g., NIS)Halogens and other electrophilic groups
N-alkylation/acylation (at N6)Alkyl/acyl halides, baseAlkyl, acyl groups

Structural Elucidation and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Specific, experimentally-derived one-dimensional NMR data (¹H, ¹³C, and ¹⁵N) for 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine are not widely available in published literature or public spectral databases. Such data would be invaluable for confirming the identity and purity of the compound, with expected signals corresponding to the aromatic protons and carbons of the pyrrolopyridine core, as well as the amine and pyrrole (B145914) N-H protons.

Detailed two-dimensional NMR studies (such as HMBC, HSQC, NOESY/ROESY) of this compound have not been reported in publicly accessible scientific literature. These advanced techniques would be instrumental in unambiguously assigning the proton and carbon signals and in establishing through-bond and through-space correlations, which are crucial for confirming the substitution pattern and elucidating the compound's solution-state conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound can be calculated from its formula (C₇H₆IN₃), specific experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination and detailed fragmentation patterns from techniques like MS/MS, are not publicly documented. This information would be critical for confirming the elemental composition and for providing structural insights based on the fragmentation pathways of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimentally obtained Infrared (IR) spectra for this compound are not available in public databases. An IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine and pyrrole groups, C-H stretches of the aromatic rings, and C=C/C=N stretching vibrations within the heterocyclic core.

X-ray Crystallography for Solid-State Structural Analysis

There are no published X-ray crystallographic studies for this compound in the Cambridge Structural Database (CSD) or other publicly available resources. Such an analysis would provide definitive proof of the molecular structure in the solid state.

Without X-ray crystallography data, a detailed experimental analysis of the solid-state conformation, including precise bond lengths, bond angles, and dihedral angles for this compound, cannot be provided. This information would be essential for understanding the planarity of the bicyclic system and the orientation of its substituents.

Due to the absence of specific published experimental data for the crystal structure and elemental analysis of this compound in the provided search results, it is not possible to generate the requested article content for the specified sections.

Detailed scientific analysis of intermolecular interactions, crystal packing, and compositional verification requires access to crystallographic studies (such as X-ray diffraction data) and elemental analysis reports for the exact compound. This information is not available in the public domain based on the conducted searches.

Generating content on these topics without specific data would require speculation or the use of information from related but structurally different compounds, which would be scientifically inaccurate and violate the core requirement of focusing solely on "this compound".

Biological Activity and Mechanistic Investigations of 2 Iodo 1h Pyrrolo 2,3 B Pyridin 6 Amine

Enzyme Inhibition Studies

Kinase Inhibition Profiling

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively studied as inhibitors of a variety of protein kinases. This inhibitory action is central to their biological effects.

These compounds have shown potent, specific inhibitory activity against several key kinases:

Fibroblast Growth Factor Receptors (FGFRs) : Abnormal activation of the FGFR signaling pathway is a critical factor in the development of various tumors. rsc.orgnih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as powerful inhibitors of FGFR1, FGFR2, and FGFR3. rsc.orgnih.gov For example, one such derivative, compound 4h, demonstrated IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. rsc.orgnih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R) : CSF1R is a receptor tyrosine kinase that is essential for the differentiation and survival of most tissue-resident macrophages. nih.gov Its inhibition is a therapeutic strategy for various diseases, including cancer. nih.govmdpi.com Pyrrolo[2,3-d]pyrimidine derivatives, a related class of compounds, have shown low-nanomolar enzymatic activity against CSF1R. mdpi.com

Monopolar Spindle 1 (MPS1) : The MPS1 protein kinase is a vital component of the spindle assembly checkpoint and is often overexpressed in human cancers. nih.gov Inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of the core structure, have been discovered and optimized to be potent and selective against MPS1. nih.gov

Janus Kinase 3 (JAK3) : JAKs play a crucial role in modulating inflammatory and immune responses. nih.gov 1H-pyrrolo[2,3-b]pyridine derivatives have been specifically designed as novel immunomodulators that target JAK3. nih.gov

Other Kinases : The broader class of pyrrolopyrimidines has been reported to have inhibitory activity against other kinases such as Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), Traf2- and Nck-interacting kinase (TNIK), and Cell division cycle 7-related protein kinase (Cdc7), highlighting the versatility of this scaffold. nih.gov

Table 1: Kinase Inhibition Profile of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Kinase TargetReported ActivityIC50 Values (example)
FGFR1 Potent Inhibition rsc.orgnih.gov7 nM rsc.orgnih.gov
FGFR2 Potent Inhibition rsc.orgnih.gov9 nM rsc.orgnih.gov
FGFR3 Potent Inhibition rsc.orgnih.gov25 nM rsc.orgnih.gov
CSF1R Potent Inhibition nih.govmdpi.comLow nanomolar activity mdpi.com
MPS1 Potent and Selective Inhibition nih.govIC50 = 0.025 µM (for an initial hit compound) nih.gov
JAK3 Potent and Selective Inhibition nih.govData not specified

Biochemical Assays for Enzyme Activity

To quantify the inhibitory effects of these compounds, specific biochemical assays are employed. The Z-lyte™ kinase assay, a fluorescence-based method, is commonly used to measure kinase activity and determine the IC50 values of inhibitors against their target kinases, such as MPS1. nih.gov Furthermore, since kinases function by hydrolyzing ATP, ATPase kinetics assays are also relevant for studying the mechanism of enzyme inhibition.

Cellular Activity and Phenotypic Effects

The enzymatic inhibition by 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine derivatives translates into significant effects at the cellular level.

Inhibition of Cell Proliferation and Growth

A primary consequence of kinase inhibition by these compounds is the suppression of cancer cell proliferation. By blocking signals that drive cell growth and division, these derivatives can halt the expansion of tumor cells. For instance, a 1H-pyrrolo[2,3-b]pyridine derivative that potently inhibits FGFRs was shown to effectively inhibit the proliferation of the 4T1 breast cancer cell line. rsc.org Similarly, other derivatives have demonstrated potent antiproliferative activity against human acute myeloid leukemia (AML) cell lines, such as MOLM-13 and MV4-11, with IC50 values of 0.75 μM and 0.64 μM, respectively. nih.gov

Table 2: Anti-Proliferative Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Cell LineCancer TypeKey TargetObserved Effect
4T1 Breast CancerFGFRsInhibition of proliferation rsc.org
MOLM-13 Acute Myeloid LeukemiaFLT3IC50 of 0.75 μM nih.gov
MV4-11 Acute Myeloid LeukemiaFLT3IC50 of 0.64 μM nih.gov
HepG2 Liver CancerMulti-kinaseCytotoxic effects nih.gov

Induction of Apoptosis

Beyond halting proliferation, these compounds can actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Treatment with 1H-pyrrolo[2,3-b]pyridine derivatives has been shown to cause cell cycle arrest, often in the G0/G1 phase, preventing cells from entering the DNA synthesis phase and ultimately leading to apoptosis. nih.govnih.gov Mechanistic studies have confirmed this by observing an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. nih.govnih.gov

Modulation of Cell Migration and Invasion

Metastasis, the spread of cancer cells to other parts of the body, relies on the ability of cells to migrate and invade surrounding tissues. The inhibition of kinases like FGFRs by 1H-pyrrolo[2,3-b]pyridine derivatives has been shown to significantly inhibit the migration and invasion of cancer cells in vitro. rsc.org This suggests that these compounds not only control primary tumor growth but may also have the potential to prevent the spread of cancer.

Effects on T Cell Proliferation and Immunomodulation

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant immunomodulatory effects, primarily through the inhibition of key enzymes involved in immune cell signaling. One of the critical targets is Janus kinase 3 (JAK3), an enzyme crucial for cytokine signaling that governs the proliferation and differentiation of T cells. researchgate.netnih.gov

Research into 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives has identified potent and selective inhibitors of JAK3. nih.gov These compounds have been shown to effectively suppress interleukin-2 (B1167480) (IL-2) stimulated T cell proliferation in cellular assays. researchgate.netnih.gov The mechanism of this immunosuppressive activity lies in the binding of these derivatives to the ATP-binding site of JAK3, thereby blocking its kinase activity and disrupting the downstream signaling cascade that leads to T cell activation and proliferation.

For instance, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in JAK3 inhibitory activity. researchgate.net This highlights the potential of the this compound core structure as a scaffold for developing novel immunomodulators. Furthermore, the immunomodulatory role of related compounds extends to other immune cells, such as microglia, the resident immune cells of the brain. nih.gov

Table 1: Immunomodulatory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
Compound TypeTargetBiological EffectReference
1H-pyrrolo[2,3-b]pyridine-5-carboxamidesJAK3Inhibition of IL-2-stimulated T cell proliferation researchgate.netnih.gov
3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridineNOX2Modulation of microglial activation nih.gov

Impact on Cell Cycle Progression

The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a core structure for inhibitors of kinases that are critical for cell cycle progression. One such target is the cell division cycle 7 (Cdc7) kinase, which plays a pivotal role in the initiation of DNA replication during the S phase of the cell cycle. nih.gov Inhibition of Cdc7 leads to cell cycle arrest and can be an effective strategy in cancer therapy.

Studies on various derivatives of 1H-pyrrolo[2,3-b]pyridine have led to the discovery of potent and ATP-mimetic inhibitors of Cdc7 kinase. nih.gov These findings suggest that this compound could serve as a foundational structure for the development of such inhibitors.

Furthermore, related heterocyclic compounds, such as thieno[2,3-b]pyridines, have been shown to induce G2/M phase cell cycle arrest in cancer cells. researchgate.net This arrest is a common outcome of disrupting microtubule dynamics or the function of other proteins essential for mitosis. While the exact mechanism for the this compound is not fully elucidated, the precedent set by similar compounds points towards a potential role in modulating cell cycle checkpoints.

Mechanistic Insights into Biological Action

Interaction with Specific Molecular Targets (e.g., ATP-binding sites, Tubulin)

The biological effects of this compound and its analogs are rooted in their ability to interact with specific molecular targets, often by competing with endogenous ligands like ATP. The 7-azaindole (B17877) core is a well-established "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the hinge region in the ATP-binding pocket of various kinases.

This mode of interaction has been observed for a range of kinases, including:

Monopolar Spindle 1 (MPS1) kinase: 1H-pyrrolo[3,2-c]pyridine derivatives have been optimized as potent inhibitors of MPS1, a key regulator of the spindle assembly checkpoint. nih.gov

Cdc7 kinase: As mentioned, 1H-pyrrolo[2,3-b]pyridines can act as ATP-mimetic inhibitors of Cdc7. nih.gov

Janus Kinase 3 (JAK3): The immunomodulatory effects of this class of compounds are mediated by their binding to the ATP-binding site of JAK3. researchgate.netnih.gov

Fms-like tyrosine kinase 3 (FLT3): 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as inhibitors of FLT3, a target in acute myeloid leukemia. nih.gov

Colony-Stimulating Factor 1 Receptor (CSF1R): The 7-azaindole scaffold has been explored for the development of CSF1R inhibitors. nih.gov

Beyond kinases, some pyrrolopyridine derivatives have been shown to interact with other critical cellular components. For example, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site and disrupting microtubule dynamics. nih.gov

Table 2: Molecular Targets of Pyrrolopyridine Derivatives
Compound ClassMolecular TargetBinding Site/MechanismReference
1H-pyrrolo[3,2-c]pyridinesMPS1 KinaseATP-binding site nih.gov
1H-pyrrolo[2,3-b]pyridinesCdc7 KinaseATP-binding site nih.gov
1H-pyrrolo[2,3-b]pyridine-5-carboxamidesJAK3ATP-binding site researchgate.netnih.gov
1H-pyrrolo[2,3-b]pyridinesFLT3ATP-binding site nih.gov
1H-pyrrolo[3,2-c]pyridinesTubulinColchicine-binding site nih.gov
2-aryl-1H-pyrrolo[2,3-b]pyridin-4-aminesCSF1RATP-binding site nih.gov

Modulation of Key Cellular Signaling Pathways (e.g., RAS-MEK-ERK, PI3K-Akt)

The inhibition of kinases by this compound and its derivatives has direct consequences on major cellular signaling pathways that regulate cell proliferation, survival, and differentiation. The RAS-MEK-ERK and PI3K-Akt pathways are two of the most critical cascades in this regard.

RAS-MEK-ERK Pathway: This pathway is a central regulator of cell growth and division. Many of the kinases targeted by pyrrolopyridine derivatives, such as FLT3, are upstream activators of this cascade. By inhibiting these kinases, these compounds can effectively block the transmission of proliferative signals down to ERK, leading to reduced cell proliferation.

PI3K-Akt Pathway: This pathway is crucial for cell survival and is often dysregulated in cancer. Kinases like FLT3 and CSF1R can activate the PI3K-Akt pathway. Therefore, inhibitors based on the this compound scaffold have the potential to suppress this pro-survival signaling, potentially inducing apoptosis in cancer cells.

The immunomodulatory effects observed with JAK3 inhibitors also stem from the modulation of signaling pathways, in this case, the JAK-STAT pathway, which is essential for cytokine-mediated immune responses.

DNA Interactions (e.g., Intercalation, Replication Inhibition)

While the primary mechanism of action for many pyrrolopyridine derivatives is kinase inhibition, some analogs have been reported to interact directly with DNA. For example, certain novel pyrrolo[2,3-b]pyridine analogues have been found to intercalate into calf thymus DNA. This interaction can form a compound-DNA complex that may block DNA replication, contributing to their antiproliferative activity.

Applications as Chemical Biology Probes

The 7-azaindole scaffold, including compounds like this compound, serves as a valuable tool in chemical biology. nih.gov Its utility as a bioisostere for indoles and pyrrolopyrimidines makes it an excellent probe for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substituents on the 7-azaindole core, researchers can dissect the specific interactions between a ligand and its protein target, leading to the optimization of inhibitor potency and selectivity.

The presence of the iodine atom at the 2-position is particularly useful for synthetic chemists, as it provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the facile introduction of a diverse range of chemical moieties at this position, enabling the rapid generation of compound libraries for screening against biological targets. This strategic derivatization is a cornerstone of modern drug discovery and the development of highly specific chemical probes to interrogate biological systems.

Broader Biological Spectrum

While the primary therapeutic investigations of many 1H-pyrrolo[2,3-b]pyridine derivatives have centered on areas like oncology and neurology, the inherent chemical scaffold suggests a wider range of biological activities. This section explores the documented anthelmintic, insecticidal, and broader biocidal potential of compounds related to this compound.

Anthelmintic and Insecticidal Activities

An extensive review of the scientific literature reveals a notable absence of studies specifically investigating the anthelmintic (anti-parasitic worm) or insecticidal properties of this compound or its close derivatives. While the broader class of nitrogen-containing heterocyclic compounds has been a source of various antiparasitic and insecticidal agents, the 1H-pyrrolo[2,3-b]pyridine scaffold, in particular, has not been a significant focus of research in these specific applications. Future research may yet unveil potential in these areas, but at present, there is no available data to report.

Biocidal Potential

The biocidal potential of the pyrrolopyridine core, which encompasses antibacterial and antifungal activities, has been explored in related structural analogs. Although direct studies on this compound are not available, research on other pyrrolopyridine derivatives provides insight into the potential of this chemical family to inhibit microbial growth.

For instance, a study on a series of new pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to 1H-pyrrolo[2,3-b]pyridines, demonstrated significant antimicrobial activity. Several of these compounds exhibited excellent antifungal activity against Candida albicans, with some showing better efficacy than the standard drug fluconazole. nih.gov Furthermore, certain derivatives displayed potent antibacterial activity against Staphylococcus aureus, surpassing the efficacy of the standard drug ampicillin. nih.gov Another related isomer, pyrrolo[3,2-b]pyridine, has also been noted for its activity against resistant strains of Escherichia coli. nih.gov

The biocidal activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The planar, electron-rich nature of the fused heterocyclic ring system allows for interactions with microbial DNA and enzymes, potentially disrupting replication, transcription, or metabolic pathways.

Below is a table summarizing the antimicrobial activity of some pyrrolo[2,3-d]pyrimidine derivatives, highlighting their potential as biocidal agents.

Compound ClassTest OrganismActivity
Pyrrolo[2,3-d]pyrimidinesCandida albicansExcellent antifungal activity
Pyrrolo[2,3-d]pyrimidinesStaphylococcus aureusPotent antibacterial activity
Pyrrolo[3,2-b]pyridinesEscherichia coli (resistant strains)Active

These findings, while not directly pertaining to this compound, underscore the biocidal potential inherent in the broader pyrrolopyridine scaffold. The specific substitutions on the pyrrolo[2,3-b]pyridine ring, such as the iodo group at the 2-position and the amine group at the 6-position, would undoubtedly modulate this activity, and dedicated studies are required to determine the precise biocidal spectrum of the target compound.

Structure Activity Relationship Sar Studies for 2 Iodo 1h Pyrrolo 2,3 B Pyridin 6 Amine Analogs

Influence of Iodine Substitution at C-2 on Activity and Selectivity

The substituent at the C-2 position of the 7-azaindole (B17877) core plays a critical role in directing synthetic feasibility, modulating biological activity, and influencing metabolic stability. The presence of an iodine atom at this position is particularly significant.

Directing Synthetic Modifications: The C-2 iodo group is a versatile chemical handle for introducing further structural diversity. The carbon-iodine bond is highly susceptible to oxidative addition by palladium catalysts, making it a prime site for cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov However, this high reactivity can also present challenges. In synthetic routes requiring sequential functionalization, the C-2 iodo group's reactivity often dictates the strategic order of reactions. For instance, attempts to perform palladium-catalyzed amination at the C-4 position of a 2-iodo-4-chloro-7-azaindole intermediate can be unsuccessful, leading instead to preferential reduction at the C-2 position. nih.gov This highlights that the C-2 iodine is the more reactive site for such catalytic processes.

Impact on Biological Activity and Selectivity: The iodine atom at C-2 can directly contribute to binding affinity and selectivity. Its size and electrostatic properties allow it to form specific, favorable interactions within a target's active site. A notable example is seen in a series of pyrrolopyrimidine-based Janus kinase 1 (JAK1) inhibitors, where molecular docking studies suggested that an iodine atom forms a key interaction with a histidine residue (His-885) in the hJAK1 active site, which was credited for the compound's high selectivity over other JAK isozymes. nih.gov This principle demonstrates the potential for a C-2 iodo substituent on the related pyrrolopyridine scaffold to act as a selectivity-determining element.

Influence on Metabolism: A significant challenge in drug development is overcoming rapid metabolism by enzymes such as aldehyde oxidase (AO). The C-2 position of the 7-azaindole ring is known to be susceptible to AO-mediated metabolism. nih.gov Introducing substituents at this position is a key strategy to block this metabolic pathway. In a study on anti-influenza agents, substitution at the C-2 position of the 7-azaindole ring with groups like methyl or cyclopropyl, while generating somewhat less potent analogs, successfully reduced AO-mediated metabolism, thereby enhancing metabolic stability. nih.gov

Table 1: Effect of C-2 Substitution on Aldehyde Oxidase (AO) Metabolism and Potency nih.gov
Compound Analogue (Core: 7-Azaindole)C-2 SubstituentRelative PotencyOutcome on AO-Mediated Metabolism
Parent Compound-HHighSusceptible to metabolism
Analogue 1-CH₃Slightly ReducedMetabolism reduced
Analogue 2-CyclopropylSlightly ReducedMetabolism reduced

Impact of Amine Substituent at C-6 and its Derivatization on Biological Effects

The C-6 position of the 1H-pyrrolo[2,3-b]pyridine core is another critical site for modification to influence biological activity. While the parent compound features a primary amine at this position, derivatization or replacement of this group can profoundly impact target engagement.

In studies targeting HIV-1 integrase, SAR exploration on 3-aryl-7-azaindoles revealed that further substitution at the C-6 position was crucial for enhancing inhibitory activity. acs.org The introduction of an aryl group at C-6 to create 3,6-diaryl 7-azaindoles generally resulted in better inhibition of the strand transfer process compared to the C-3 monoaryl derivatives. acs.org This suggests that the C-6 position projects into a region of the enzyme where additional interactions can be formed. For example, appending a 4-pyridyl ring at C-6 led to a ~1.3-fold increase in strand transfer inhibition compared to the analog without the C-6 substituent. acs.org These findings underscore the importance of the C-6 vector for optimizing biological efficacy.

Table 2: Influence of C-6 Aryl Substitution on HIV-1 Integrase Inhibition acs.org
Compound SeriesC-3 SubstituentC-6 Substituent% Strand Transfer (ST) Inhibition
Monoaryl2,4-Difluorophenyl-HLower Activity
Diaryl2,4-Difluorophenyl4-Methoxyphenyl72%
Diaryl4-Methoxyphenyl4-PyridylIncreased Activity vs. Monoaryl
Diaryl2,4-Difluorophenyl3-ThienylDecreased Activity

Effects of Other Substituents on the Pyrrolopyridine Core

Beyond the C-2 and C-6 positions, modifications at other sites on the 1H-pyrrolo[2,3-b]pyridine ring have been explored to fine-tune activity and selectivity against various targets.

Substitutions at C-3 and C-5: In the development of Polo-like kinase 4 (PLK4) inhibitors, substitutions at both the C-3 and C-5 positions of the 1H-pyrrolo[2,3-b]pyridine core were investigated. koreascience.kr Structural analysis showed that a 5-methylenethiazolidine-2,4-dione moiety at the C-3 position was a key determinant of kinase selectivity. koreascience.kr Further studies on dual Fyn and GSK-3β kinase inhibitors showed that a 5-bromo substituent on the 7-azaindole core enhanced Fyn inhibition specifically. acs.org

Substitutions at C-4 and C-5: For a series of Janus kinase 3 (JAK3) inhibitors, SAR studies identified the C-4 and C-5 positions as pivotal for activity. The introduction of a carbamoyl (B1232498) group at the C-5 position, combined with a cyclohexylamino group at the C-4 position, resulted in a significant increase in JAK3 inhibitory activity. researchgate.net This highlights a synergistic effect between substituents at these two positions.

These examples collectively demonstrate that the entire 7-azaindole scaffold is amenable to substitution, with each position offering a vector to probe different regions of a target's binding site, thereby modulating potency and selectivity. nih.gov

Table 3: Effect of Various Substituents on the 7-Azaindole Core Activity
Target KinasePosition(s)Substituent(s)Observed EffectReference
JAK3C-4 & C-5C-4: Cyclohexylamino C-5: CarbamoylLarge increase in inhibitory activity researchgate.net
PLK4C-35-methylenethiazolidine-2,4-dioneCrucial for kinase selectivity koreascience.kr
FynC-5-BrEnhanced Fyn inhibition acs.org

Comparative SAR with Related Pyrrolopyridine Isomers and Bioisosteres

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is one of six possible pyrrolopyridine isomers, and its biological activity is often compared to these isomers and other related heterocyclic scaffolds. nih.govnih.gov Such "scaffold hopping" and bioisosteric replacement strategies are fundamental in medicinal chemistry to improve properties and discover novel intellectual property. drughunter.com

Comparison with Isomeric Azaindoles: The position of the nitrogen atom in the pyridine (B92270) ring significantly affects the molecule's electronic properties and its ability to act as a bioisostere. nih.gov In a study on cannabinoid receptor 1 (CB1) allosteric modulators, the indole (B1671886) ring of a lead compound was replaced with either a 6-azaindole (B1212597) (pyrrolo[2,3-c]pyridine) or a 7-azaindole (pyrrolo[2,3-b]pyridine) core. nih.govnbuv.gov.ua The resulting 7-azaindole-2-carboxamides completely lost the ability to bind to the CB1 receptor. In contrast, the 6-azaindole analogs, while showing reduced binding affinity, behaved similarly to the original indole compounds in functional assays. nih.gov This demonstrates that even a small positional change of the ring nitrogen can dramatically alter target recognition.

Comparison with Other Heterocyclic Scaffolds: In the development of phosphodiesterase 4B (PDE4B) inhibitors, a scaffold-hopping experiment was conducted starting from an imidazo[1,2-a]pyridine (B132010) lead compound. nih.gov Several alternative heterocyclic cores were synthesized and tested. Replacing the core with a pyrazolo[1,5-a]pyridine (B1195680) led to a five-fold loss in potency, while a thieno[2,3-b]pyrazine (B153567) was inactive. nih.gov However, moving to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold resulted in a significant increase in potency, identifying it as a superior core for this particular target. nih.gov Similarly, the 1H-pyrrolo[2,3-b]pyridine ring has been shown to be an effective mimic of the pyrrolopyrimidine scaffold in the design of JAK inhibitors. researchgate.net

Table 4: Comparative Activity of Different Heterocyclic Scaffolds as PDE4B Inhibitors nih.gov
ScaffoldRelative Potency (IC₅₀)
Imidazo[1,2-a]pyridine (Lead)Baseline
Pyrazolo[1,5-a]pyridine~5-fold loss of potency
Thieno[2,3-b]pyrazineInactive
1H-Benzo[d]imidazole~3-fold loss of potency
IndoleInactive
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)Potency Increased

Identification of Key Structural Features for Target Binding and Efficacy

SAR studies have converged on several key structural features of the 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine framework that are essential for target binding and efficacy, particularly for protein kinases.

The Hinge-Binding Motif: The 7-azaindole core itself is a critical pharmacophore. The pyrrole (B145914) N-H group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N-7) acts as a hydrogen bond acceptor. This arrangement allows the scaffold to form two key hydrogen bonds with the "hinge region" of the ATP-binding site in many kinases, mimicking the interaction of the adenine (B156593) base of ATP. researchgate.netresearchgate.net

The C-2 Substituent Vector: As detailed in section 6.1, the substituent at the C-2 position is crucial. An iodine atom can form specific halogen bonds or other non-covalent interactions that enhance both affinity and selectivity. nih.gov This position points towards the solvent-exposed region in many kinase binding pockets, allowing for the introduction of various groups to modulate properties without disrupting the core hinge-binding interactions.

The C-6 Amine Vector: The C-6 amino group and its derivatives provide another important vector for interaction. This position often extends towards the outer regions of a binding pocket, and modifications here can be used to improve potency and target selectivity. acs.org For instance, adding larger groups at C-6 can secure additional interactions with the protein surface or with solvent.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, docking studies have been instrumental in elucidating their mechanism of action against various biological targets, particularly protein kinases.

In numerous studies, the 7-azaindole (B17877) core acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in this enzyme family. For instance, in the design of Janus Kinase (JAK) inhibitors, docking calculations confirmed that the pyrrolo[2,3-b]pyridine scaffold effectively mimics the adenine (B156593) core of ATP, with the N7 nitrogen and the pyrrole (B145914) N-H forming canonical hydrogen bonds with the hinge residues. researchgate.net Similarly, in studies targeting the DEAD-box helicase DDX3, a novel 7-azaindole derivative was docked into the adenosine-binding pocket, where it was found to interact with key residues through π-interactions and hydrogen bonds, achieving a favorable docking score of -7.99 kcal/mol. nih.gov

The substituents on the 7-azaindole ring play a critical role in defining the binding orientation and affinity. The 6-amino group of the title compound, for example, can act as a hydrogen bond donor, potentially forming additional interactions with the target protein and enhancing binding affinity. The 2-iodo substituent, while often introduced for synthetic purposes to allow for cross-coupling reactions, can also participate in halogen bonding—an increasingly recognized non-covalent interaction that can contribute to binding affinity and selectivity. Docking studies on various 7-azaindole analogs have demonstrated how different substitutions at these positions can be exploited to engage with specific sub-pockets of the target protein, leading to improved potency and selectivity. ijper.orgresearchgate.net

Table 1: Examples of Molecular Docking Studies on 7-Azaindole Derivatives

Target ProteinKey Interactions Noted in DockingReference
Janus Kinase 3 (JAK3)Hydrogen bonds from the pyrrolo[2,3-b]pyridine core to the kinase hinge region. researchgate.net
DEAD-box helicase 3 (DDX3)π-interactions and hydrogen bonds with Tyr200 and Arg202 in the binding pocket. nih.gov
SARS-CoV-2 Spike ProteinHydrogen bond between the 7-azaindole N-H and TYR505 of the S1-RBD. nih.gov
Poly (ADP-ribose) polymerase (PARP)Favorable binding to protein targets 6NRH and 6NRF. ijper.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. youtube.comnih.gov MD simulations are crucial for assessing the stability of the binding pose predicted by docking and for understanding how the ligand and protein adapt to each other. nih.gov

For example, in the development of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike protein-hACE2 interaction, MD simulations were performed to validate the docking results. nih.gov The simulations showed that the lead compound could stably bind to the interface of the protein complex, maintaining key non-covalent interactions throughout the simulation period. nih.gov These simulations also revealed that the binding of the inhibitor induced structural changes in both the spike protein and its receptor, which in turn decreased their binding affinity and hindered viral entry. nih.gov

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) relies on the known three-dimensional structure of a biological target, typically obtained through X-ray crystallography or cryo-electron microscopy. This approach is particularly prevalent in the development of kinase inhibitors, where the 7-azaindole scaffold has been extensively used. nih.gov

The design of potent and selective inhibitors often begins with a fragment or a known ligand bound to the target protein. For 1H-pyrrolo[2,3-b]pyridine derivatives, SBDD strategies focus on optimizing the substituents to maximize interactions with the target's binding site. nih.gov For instance, the design of inhibitors for monopolar spindle 1 (MPS1) kinase involved using the protein's crystal structure to guide the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives that could fit optimally into the active site. nih.gov

In the context of 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine, the 2-iodo group serves as a key handle for SBDD. It allows for the strategic introduction of larger chemical moieties via cross-coupling reactions, such as the Suzuki or Sonogashira reactions. nih.govorganic-chemistry.org These newly introduced groups can be designed to extend into specific sub-pockets of the target protein, thereby increasing both potency and selectivity. The design process is iterative, involving cycles of computational modeling, chemical synthesis, and biological testing to refine the inhibitor's structure.

Ligand-Based Drug Design Concepts (e.g., Pharmacophore Modeling)

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods are employed. These strategies are based on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a key LBDD technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

Pharmacophore models have been successfully developed for various classes of inhibitors that include the pyrrolopyridine scaffold. For example, a study on mitogen-activated protein kinase-activated protein kinase-2 (MK2) inhibitors used a set of known active pyrrolopyridine derivatives to generate a pharmacophore model. researchgate.net The best model consisted of one hydrogen-bond acceptor, two hydrogen-bond donors, one hydrophobic group, and one aromatic ring (ADDHR). researchgate.net This model was then used to predict the activity of new compounds and guide the design of more potent inhibitors. researchgate.net Similarly, both structure-based and ligand-based pharmacophore models have been developed for various Janus kinase (JAK) family members, providing tools to design selective inhibitors based on scaffolds like 1H-pyrrolo[2,3-b]pyridine. mdpi.com

Application of Scaffold Hopping and Molecular Hybridization

Scaffold hopping and molecular hybridization are powerful strategies in drug design aimed at discovering novel chemical classes with improved properties. Scaffold hopping involves replacing the central core of a known active molecule with a structurally different but functionally equivalent scaffold. nih.govrsc.orgresearchgate.net The 7-azaindole core of this compound is itself often considered a bioisosteric replacement for the indole (B1671886) or purine (B94841) scaffolds, offering advantages such as improved solubility or altered metabolic profiles. nih.gov

A successful example of scaffold hopping is the development of dual MCL-1/BCL-2 inhibitors, where researchers replaced the indole core of an existing inhibitor with an indazole framework to achieve a different selectivity profile. nih.govrsc.org This same principle is applied when moving from a known indole-based inhibitor to a 7-azaindole-based one to explore new intellectual property space or to overcome issues with the original scaffold.

Molecular hybridization, on the other hand, involves combining structural fragments from two or more different known active compounds. This approach was used to design novel Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors by merging fragments of the approved drug Pexidartinib (which contains a pyrrolo[2,3-d]pyrimidine core) with a different pyrrolopyrimidine nucleus. nih.gov This strategy, supported by initial molecular docking studies, led to the discovery of potent new inhibitors. nih.gov

Prediction of Binding Affinity and Selectivity

A primary goal of computational drug design is the accurate prediction of a ligand's binding affinity (how tightly it binds to the target) and selectivity (how well it binds to the intended target over others). neuralwork.ai Docking scores from programs like AutoDock and Glide provide a first estimate of binding affinity, but these are often not sufficient for accurate quantitative predictions. frontiersin.org

More sophisticated methods, such as free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration) performed on MD simulation trajectories, can provide more accurate predictions but are computationally expensive. An intermediate approach is the use of MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) methods, which calculate the binding free energy by combining molecular mechanics energy terms with solvation free energies.

In recent years, machine learning and deep learning models have emerged as powerful tools for predicting binding affinity. nih.govarxiv.org These models are trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities. nih.gov While these methods are becoming increasingly accurate, their predictive power for a novel scaffold like this compound would depend on the presence of structurally similar compounds in the training data. youtube.com Predicting selectivity remains a significant challenge, often addressed by performing docking or more advanced calculations against a panel of related off-target proteins.

Research Applications and Future Perspectives

Role as Key Chemical Intermediates in Advanced Organic Synthesis

The utility of 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine as a chemical intermediate stems from the reactivity of the iodo group at the C-2 position of the pyrrolopyridine core. This position is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the strategic introduction of diverse aryl, heteroaryl, and alkyl groups, enabling the construction of large libraries of substituted 7-azaindole (B17877) derivatives. nih.govorganic-chemistry.org

Key synthetic strategies involving this intermediate include:

Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds. Researchers have successfully used a chemoselective Suzuki-Miyaura coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate to introduce aryl substituents. nih.gov This method is crucial for building the core structures of many targeted therapeutic agents.

Buchwald-Hartwig Amination: Following the formation of a C-C bond at the C-2 position, the amino group at C-6 or a chloro group at C-4 can be functionalized via Buchwald-Hartwig amination. nih.gov This allows for the introduction of various amine-containing fragments, which are often critical for biological activity and target engagement. nih.govmdpi.com

Sonogashira Coupling: This reaction introduces alkyne moieties, which can be further elaborated. The Sonogashira coupling of 2-amino-3-iodopyridine (B10696) with terminal alkynes is a key step in a two-step procedure to generate 2-substituted 7-azaindoles. organic-chemistry.org The resulting alkynylpyridines undergo cyclization to form the desired pyrrolopyridine scaffold. organic-chemistry.org

The strategic sequencing of these cross-coupling reactions provides a powerful platform for creating complex, unsymmetrical 7-azaindole derivatives. For instance, a synthetic route might involve an initial Suzuki coupling at the C-2 iodo position, followed by a Buchwald-Hartwig amination at another position on the ring system. nih.gov

Table 1: Key Cross-Coupling Reactions in the Synthesis of 7-Azaindole Derivatives

Reaction Type Reactant(s) Catalyst System (Example) Resulting Bond Reference
Suzuki-Miyaura 2-iodo-4-chloropyrrolopyridine, Arylboronic acid Pd(PPh₃)₄ C-C nih.gov
Buchwald-Hartwig 2-aryl-4-chloro-pyrrolopyridine, Secondary amine RuPhos/XPhos Pd G2 C-N nih.gov

Potential in Drug Discovery and Development Pipeline

The 7-azaindole scaffold is a cornerstone in the development of kinase inhibitors, a major class of modern therapeutics, particularly in oncology and immunology. nih.govnih.gov The ability to functionalize the this compound intermediate allows medicinal chemists to systematically explore the structure-activity relationships (SAR) needed to design potent and selective inhibitors for various protein kinases. nih.gov

Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been investigated as inhibitors for a wide array of kinase targets:

c-Jun N-terminal Kinase (JNK): Certain 7-azaindole derivatives with specific substitutions at the C3 and C5 positions have shown JNK inhibitory activity, which is relevant for treating neurodegenerative and inflammatory diseases. google.com

Colony-Stimulating Factor 1 Receptor (CSF1R): This receptor is a target for various cancers. A 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, synthesized from a 2-iodo intermediate, was developed during SAR studies for CSF1R inhibitors. nih.gov Other research has focused on pyrrolo[2,3-d]pyrimidine analogs, highlighting the broader utility of the pyrrolopyridine framework. mdpi.comnih.gov

Fibroblast Growth Factor Receptor (FGFR): Abnormal FGFR signaling is implicated in numerous cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. nih.govrsc.org

Janus Kinase (JAK): JAKs are crucial in immune signaling pathways. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized as immunomodulators that target JAK3, with potential applications in treating autoimmune diseases and preventing organ transplant rejection. researchgate.net

Other Kinases: The versatility of the scaffold has led to the development of inhibitors for other kinases, including Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), Ataxia-Telangiectasia Mutated (ATM) kinase, Phosphodiesterase 4B (PDE4B), and NADPH Oxidase 2 (NOX2). google.commdpi.comresearchgate.netnih.gov

Table 2: Therapeutic Targets of 1H-Pyrrolo[2,3-b]pyridine Derivatives

Target Therapeutic Area Example Derivative Class Reference
JNK Neurodegenerative/Inflammatory Disease 3,5-disubstituted 7-azaindoles google.com
CSF1R Oncology 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines nih.gov
FGFR Oncology 1H-pyrrolo[2,3-b]pyridine derivatives nih.govrsc.org
JAK3 Immunology/Transplantation 1H-pyrrolo[2,3-b]pyridine-5-carboxamides researchgate.net
SGK-1 Cardiovascular/Renal Disease 1H-pyrrolo[2,3-b]pyridines google.com
ATM Oncology 1H-pyrrolo[2,3-b]pyridine derivatives researchgate.net
PDE4B CNS Diseases 1H-pyrrolo[2,3-b]pyridine-2-carboxamides nih.gov

Exploration of Novel Fused Heterocyclic Scaffolds derived from this compound

The synthetic utility of this compound and related intermediates extends beyond simple substitutions to the construction of more complex, polycyclic systems. bohrium.comresearchgate.net Fused heterocyclic scaffolds often exhibit enhanced biological activity and target interaction due to their rigid, planar structures. bohrium.com

One notable strategy involves palladium-catalyzed sequential annulation. For example, tetracyclic 5-azaindole (B1197152) analogues have been prepared through the reaction of a substituted 3-iodopyridinylamine with internal alkynes. researchgate.net This demonstrates how the reactivity of the iodo-substituted pyridine (B92270) ring can be harnessed to build additional fused rings.

Another interesting transformation is the ring-expansion of the pyrrolopyridine core. Treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and a strong base resulted in a ring-expansion to form a 1,8-naphthyridine (B1210474) derivative. rsc.org While starting from a different derivative, this highlights the potential for skeletal diversification. Furthermore, side reactions during deprotection steps in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have led to the formation of novel tricyclic eight-membered 7-azaindole structures. nih.gov These discoveries open avenues for creating entirely new classes of fused heterocyclic compounds based on the versatile 7-azaindole framework. nih.govbohrium.com

Emerging Research Directions for Enhanced Potency and Selectivity

A primary goal in drug discovery is to optimize lead compounds to maximize their potency against the intended target while minimizing off-target effects. For 7-azaindole derivatives, research is focused on fine-tuning the substitutions on the core scaffold to achieve this goal. nih.govresearchgate.net

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of different positions on the 7-azaindole ring helps to identify which functional groups enhance activity and selectivity. nih.govresearchgate.netnih.gov For instance, in the development of JAK3 inhibitors, introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position dramatically increased inhibitory activity. researchgate.net

Targeting Specific Pockets: In the design of FGFR inhibitors, structure-based design was used to introduce a group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring that could form a hydrogen bond with a specific amino acid (G485) in the target's binding site, thereby improving activity. nih.gov

Bioisosteric Replacement: The 7-azaindole core itself is a bioisostere of the indole (B1671886) and purine (B94841) systems. nih.gov Further exploration within the azaindole family, such as switching to a different isomer or creating related scaffolds like pyrrolo[2,3-d]pyrimidines, is a common strategy to improve properties and discover new biological activities. nih.govmdpi.com

These research directions aim to produce drug candidates with superior efficacy and a cleaner safety profile by optimizing their molecular interactions with their biological targets. nih.govresearchgate.netresearchgate.net

Academic Patent Landscape and Innovation Opportunities

The significant therapeutic potential of the 7-azaindole scaffold is reflected in a robust patent landscape. nih.gov The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is the most patented among the azaindole isomers, indicating its importance in drug discovery programs. nih.gov Patents frequently claim novel series of 7-azaindole derivatives, their synthesis, and their use in treating specific diseases, most notably cancer and inflammatory conditions. google.comgoogle.comgoogle.com

Table 3: Representative Patents for 1H-Pyrrolo[2,3-b]pyridine Derivatives

Patent Number Title Focus Claimed Therapeutic Use/Target Key Structural Feature Reference
WO2008095944A1 7-azaindole derivatives Inhibition of c-Jun N-terminal kinase (JNK) for neurodegenerative and inflammatory diseases Pyrazolyl group at C3 and non-aromatic carbocyclic group at C5 google.com
WO2006063167A1 1H-pyrrolo[2,3-b]pyridines Inhibition of SGK-1 kinase for cardiovascular and renal diseases Substituted 1H-pyrrolo[2,3-b]pyridines google.com
WO2019034890A1 Pyrrolo[2,3-b]pyridine compounds Inhibition of myotonic dystrophy kinase-related Cdc42-binding kinase (MRCK) for cancer Substituted pyrrolo[2,3-b]pyridines google.com

Innovation opportunities continue to emerge from this field. While much of the focus has been on kinase inhibition, the diverse biological activities associated with this scaffold suggest potential in other therapeutic areas. nih.gov Opportunities for innovation lie in:

Novel Scaffolds: Developing new synthetic methods to create more complex fused heterocyclic systems or to access previously difficult-to-synthesize substitution patterns. nsf.govnih.govrsc.org

Targeting New Pathways: Applying the 7-azaindole scaffold to novel biological targets beyond kinases.

Controlled Substances: It is important to note that certain derivatives, such as 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide (5F-CUMYL-P7AICA), are classified as Schedule I controlled substances, highlighting the need for careful structural design to avoid unintended activities. federalregister.govwikipedia.org

Improving Synthetic Efficiency: Devising more efficient, scalable, and environmentally friendly synthetic routes to key intermediates like this compound and its derivatives. organic-chemistry.orgmdpi.com

The ongoing academic and industrial research into 7-azaindole chemistry ensures that this versatile compound class will continue to be a source of new therapeutic candidates and innovative synthetic methodologies. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine, and how do regioisomeric byproducts impact yield?

  • Methodological Answer : The synthesis typically involves halogenation of pyrrolopyridine precursors. For example, iodination via electrophilic substitution using iodine monochloride (ICl) in acetic acid at 0–25°C can introduce iodine at the 2-position. A critical challenge is controlling regioisomer formation, as competing substitution at adjacent positions (e.g., 3- or 5-positions) may occur due to electronic and steric factors . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using DMSO/water) is recommended to isolate the desired regioisomer. Yield optimization requires precise stoichiometric control of iodinating agents and reaction temperature .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : The 2-iodo substituent induces deshielding of adjacent protons (e.g., H-3 and H-7 in the pyrrole ring), observed as downfield shifts (δ 7.5–8.5 ppm). The NH₂ group at position 6 typically appears as a broad singlet (δ 5.5–6.5 ppm) in DMSO-d₆ .
  • Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ should match the theoretical mass (C₇H₆IN₄⁺: calc. 273.9632). Fragmentation patterns may include loss of NH₂ (Δm/z = −16) or I (Δm/z = −127) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis can resolve bond angles and iodine positioning, though crystallization may require slow evaporation in polar aprotic solvents .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazards : Potential skin/eye irritant; iodine may release toxic vapors upon decomposition. Avoid inhalation and direct contact (use nitrile gloves, fume hood) .
  • Storage : Store in amber vials under inert gas (Ar/N₂) at −20°C to prevent iodination reversal or oxidative degradation.
  • Waste Disposal : Neutralize with sodium thiosulfate before disposal to reduce iodine toxicity .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The 2-iodo group acts as a superior leaving group compared to bromo/chloro analogs, enabling efficient palladium-catalyzed coupling. For example, Suzuki reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C) yield biaryl derivatives. However, steric hindrance from the pyrrolopyridine core may necessitate longer reaction times (24–48 hrs) or microwave-assisted conditions (150°C, 30 min) to achieve >80% conversion . Competing dehalogenation can be mitigated by optimizing catalyst loading (1–5 mol% Pd).

Q. What strategies can resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, ATP concentrations). To address this:

  • Dose-Response Curves : Test the compound across a wide concentration range (1 nM–100 µM) in kinase inhibition assays (e.g., EGFR, VEGFR2) and cytotoxicity assays (MTT/WST-1) to identify selective vs. non-selective effects .
  • Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify unintended targets.
  • Metabolic Stability : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to rule out rapid degradation skewing activity data .

Q. How can researchers design analogues to improve solubility without compromising target binding?

  • Methodological Answer :

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -OMe) at the 4-position of the pyridine ring, which is distal to the iodine-binding pocket.
  • Prodrug Approach : Convert the NH₂ group to a phosphate ester (e.g., using phosphoryl chloride), which hydrolyzes in vivo to release the active amine .
  • Co-Crystallization Studies : Use X-ray/NMR data to identify non-critical regions for solubility enhancement, avoiding the pyrrole NH and iodine interaction sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.